REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:7]([OH:11])(=[O:10])[CH2:8][OH:9]>>[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:7]([OH:11])(=[O:10])[CH2:8][OH:9] |f:2.3|
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to heating under reduced pressure in nitrogen gas stream at 100° to 150° C./350 to 30 mmHg stepwise for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
with removing
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
CUSTOM
|
Details
|
the resultant was subjected to a condensation reaction at 175° C./6 to 5 mmHg for 36 hours
|
Duration
|
36 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O.C(CO)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |